Cas no 868153-64-4 (N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound featuring a benzodioxine core coupled with an iodophenyl carboxamide moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical research as a versatile intermediate. The presence of the iodine atom enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further functionalization. The benzodioxine scaffold contributes to stability and potential bioactivity, while the carboxamide group offers opportunities for derivatization. Its well-defined chemical properties and synthetic accessibility make it a practical choice for applications in medicinal chemistry and material science.
N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide structure
868153-64-4 structure
Product Name:N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS No:868153-64-4
MF:C15H12INO3
MW:381.165156364441
CID:6001382
PubChem ID:16440368
Update Time:2025-05-22

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
    • N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
    • 1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-(2-iodophenyl)-
    • SR-01000909044
    • 868153-64-4
    • SR-01000909044-1
    • F1736-0016
    • AKOS016148894
    • AKOS000919402
    • N-(2-iodophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
    • Inchi: 1S/C15H12INO3/c16-10-5-1-2-6-11(10)17-15(18)14-9-19-12-7-3-4-8-13(12)20-14/h1-8,14H,9H2,(H,17,18)
    • InChI Key: MVPTYIUQLAIRFE-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2OCC1C(NC1=CC=CC=C1I)=O

Computed Properties

  • Exact Mass: 380.98619g/mol
  • Monoisotopic Mass: 380.98619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • Density: 1.740±0.06 g/cm3(Predicted)
  • Boiling Point: 518.6±50.0 °C(Predicted)
  • pka: 12.04±0.70(Predicted)

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pricemore >>

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Additional information on N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Comprehensive Overview of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS No. 868153-64-4)

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, with the CAS number 868153-64-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of an iodophenyl group in its structure enhances its potential for further functionalization, making it a valuable intermediate in synthetic chemistry.

The compound's unique structure, featuring a benzodioxine core and an iodophenyl substituent, has been explored for its potential in drug discovery. Researchers are particularly interested in its role as a pharmacophore in the development of novel therapeutic agents. The carboxamide moiety further adds to its versatility, enabling interactions with various biological targets. This has led to investigations into its potential applications in treating neurological disorders, inflammation, and other conditions where benzodioxine derivatives have shown promise.

In recent years, the demand for N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has increased due to its relevance in high-throughput screening and combinatorial chemistry. Its CAS number 868153-64-4 is frequently searched in scientific databases, reflecting its importance in academic and industrial research. The compound's synthesis and characterization have been detailed in several peer-reviewed journals, highlighting its reproducibility and stability under standard laboratory conditions.

One of the key advantages of this compound is its compatibility with cross-coupling reactions, a hot topic in modern organic synthesis. The iodophenyl group serves as an excellent handle for palladium-catalyzed transformations, enabling the creation of more complex molecules. This aligns with the growing interest in sustainable chemistry and green synthesis, as researchers seek efficient methods to reduce waste and improve yields.

From a structural-activity relationship perspective, N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide offers a compelling case study. Its benzodioxine scaffold is known to influence bioavailability and metabolic stability, making it a valuable template for drug design. The incorporation of an iodine atom further enhances its utility in radiolabeling studies, which are critical for imaging and diagnostic applications.

The compound's physicochemical properties, such as solubility and melting point, have been well-documented, ensuring its suitability for various experimental protocols. Researchers often inquire about its storage conditions and handling precautions, which are essential for maintaining its integrity over time. Proper storage in a cool, dry environment is recommended to prevent degradation.

In the context of drug development, N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been explored as a precursor for small-molecule inhibitors. Its ability to modulate specific enzyme activities has sparked interest in targeting diseases with high unmet medical needs. This aligns with the broader trend of personalized medicine, where tailored therapies are designed based on individual patient profiles.

The compound's synthetic accessibility is another factor contributing to its popularity. Detailed protocols for its preparation are available, often involving multi-step organic synthesis with high yields. This makes it an attractive candidate for scale-up processes, which are crucial for industrial applications. The CAS number 868153-64-4 serves as a reliable identifier for sourcing high-purity samples from reputable suppliers.

As the scientific community continues to explore the potential of benzodioxine derivatives, N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide remains a compound of significant interest. Its versatility and broad applicability ensure its relevance in ongoing research efforts. Whether in academic labs or pharmaceutical R&D, this compound exemplifies the intersection of chemistry and biology in advancing human health.

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